molecular formula C19H29BN2O4 B8098005 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester

6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester

Cat. No.: B8098005
M. Wt: 360.3 g/mol
InChI Key: HJLNDJZECGWAAY-UHFFFAOYSA-N
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Description

6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C19H29BN2O4 and a molecular weight of 360.26 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the use of boronic acids and pinacol esters. One common method involves the reaction of 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-carboxylic acid with pinacol in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is often employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Its boronic acid moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst.

Molecular Targets and Pathways Involved: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Pinacol Esters: Other pinacol esters with different functional groups.

  • Naphthyridines: Other naphthyridine derivatives with varying substituents.

Uniqueness: 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O4/c1-17(2,3)24-16(23)22-9-8-15-13(12-22)10-14(11-21-15)20-25-18(4,5)19(6,7)26-20/h10-11H,8-9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNDJZECGWAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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